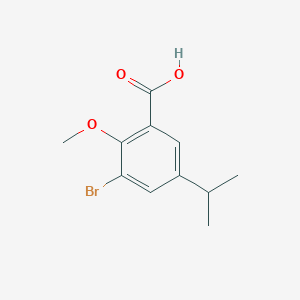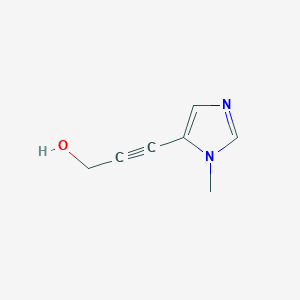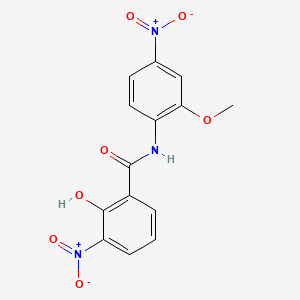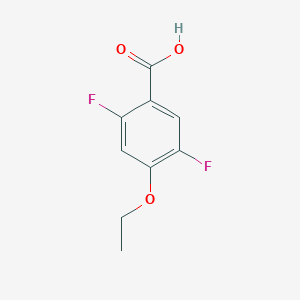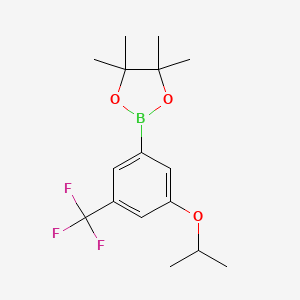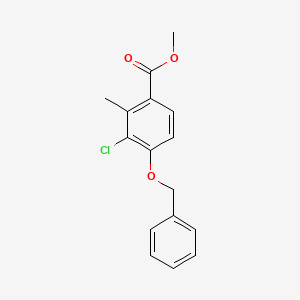![molecular formula C17H24N4S B14020949 2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline CAS No. 42986-92-5](/img/structure/B14020949.png)
2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QUINOLINE,1,2,3,4-TETRAHYDRO-2,2,4,7-TETRAMETHYL-1-[2-(1H-1,2,4-TRIAZOL-5-YLTHIO)ETHYL]-: is a complex organic compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are semi-hydrogenated derivatives of quinoline, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of Quinoline: Tetrahydroquinolines can be synthesized by the hydrogenation of quinolines using heterogeneous catalysts.
From 1-Indanone: Another method involves the preparation from 1-indanone (benzocyclopentanone).
Industrial Production Methods: Industrial production often involves the use of column chromatography (CC) for purification, employing silica gel or alumina as the stationary phase and a mixture of appropriate solvents as the mobile phase .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The hydrogenation of quinolines to produce tetrahydroquinolines is a common reduction reaction.
Substitution: Various substitution reactions can occur on the quinoline ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and heterogeneous catalysts.
Major Products:
Oxidation: Corresponding nitrone.
Reduction: Tetrahydroquinolines.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- They exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Medicine:
- Tetrahydroquinoline derivatives are common in medicinal chemistry and are used in the development of drugs such as oxamniquine, dynemycin, and viratmycin .
Industry:
Mecanismo De Acción
The mechanism of action of tetrahydroquinoline derivatives often involves the inhibition of specific molecular targets. For example, the inhibition of the CDK5/p25 complex, which leads to the hyperphosphorylation of tau protein, is a viable target for treating neurodegenerative diseases .
Comparación Con Compuestos Similares
Comparison:
- 1,2,3,4-Tetrahydro-2-methylquinoline and 1,2,3,4-Tetrahydroquinoline are simpler derivatives of tetrahydroquinoline. The presence of additional functional groups in QUINOLINE,1,2,3,4-TETRAHYDRO-2,2,4,7-TETRAMETHYL-1-[2-(1H-1,2,4-TRIAZOL-5-YLTHIO)ETHYL]- makes it unique and potentially more versatile in its applications .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from chemistry and biology to medicine and industry.
Propiedades
Número CAS |
42986-92-5 |
|---|---|
Fórmula molecular |
C17H24N4S |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline |
InChI |
InChI=1S/C17H24N4S/c1-12-5-6-14-13(2)10-17(3,4)21(15(14)9-12)7-8-22-16-18-11-19-20-16/h5-6,9,11,13H,7-8,10H2,1-4H3,(H,18,19,20) |
Clave InChI |
OOCYQHWYPLKNGE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N(C2=C1C=CC(=C2)C)CCSC3=NC=NN3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B14020870.png)

